1-(1-Cyanoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
1-(1-Cyanoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is an organic compound with a complex structure that includes a cyanoethyl group and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyanoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of tetrahydropyrimidine derivatives with cyanoethylating agents. One common method is the reaction of tetrahydropyrimidine with cyanoethyl halides, such as cyanoethyl bromide, in the presence of a strong base like sodium hydroxide or potassium carbonate . The reaction is usually carried out under inert gas conditions to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyanoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and catalysts under controlled temperatures and inert gas conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1-Cyanoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1-Cyanoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyanoethyl benzoate
- 3-(1-Cyanoethyl)benzoic acid
- N-(2,2,2-Trichloro-1-cyanoethyl)arenesulfonamides
Uniqueness
1-(1-Cyanoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific structural features, such as the combination of a cyanoethyl group and a tetrahydropyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H6N4O2 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
1-(1-cyanoethyl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H6N4O2/c1-5(2-9)12-4-6(3-10)7(13)11-8(12)14/h4-5H,1H3,(H,11,13,14) |
InChI Key |
SIXKTRWASZXLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1C=C(C(=O)NC1=O)C#N |
Origin of Product |
United States |
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